molecular formula C8H7Br2ClO2S B2404564 Dibrom-m-xylol-2-sulfochlorid CAS No. 343333-84-6

Dibrom-m-xylol-2-sulfochlorid

Cat. No.: B2404564
CAS No.: 343333-84-6
M. Wt: 362.46
InChI Key: UVDBISCJHRJSCW-UHFFFAOYSA-N
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Description

Dibrom-m-xylol-2-sulfochlorid: is a chemical compound that belongs to the family of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibrom-m-xylol-2-sulfochlorid typically involves the bromination of m-xylene followed by sulfonation and chlorination. The reaction conditions often include the use of bromine and sulfuric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves purification steps such as distillation and recrystallization to remove impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Dibrom-m-xylol-2-sulfochlorid undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidized derivatives such as sulfonic acids or sulfonates.

    Reduction Products: Reduced derivatives such as sulfonamides.

Scientific Research Applications

Dibrom-m-xylol-2-sulfochlorid has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.

    Medicine: It is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dibrom-m-xylol-2-sulfochlorid involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can react with amino groups in proteins, leading to cross-linking and modification of protein function.

Comparison with Similar Compounds

    Dibromomethane: A simple dibromo compound used in organic synthesis.

    m-Xylene: The parent compound of Dibrom-m-xylol-2-sulfochlorid.

    Sulfonyl Chlorides: A class of compounds with similar reactivity, such as methanesulfonyl chloride and benzenesulfonyl chloride.

Uniqueness: this compound is unique due to its combination of bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.

Properties

IUPAC Name

3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDBISCJHRJSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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